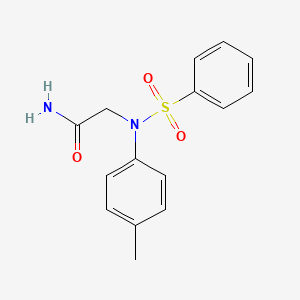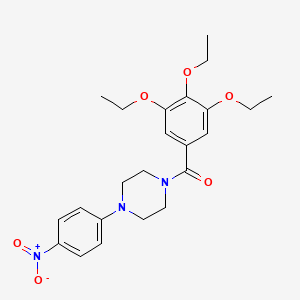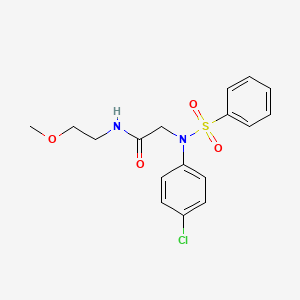
N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as MSG, is a synthetic compound that has been widely used in scientific research. MSG is an inhibitor of the enzyme N-myristoyltransferase, which plays a crucial role in the myristoylation of proteins. The myristoylation of proteins is essential for their proper localization and function within cells.
Mécanisme D'action
N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide inhibits N-myristoyltransferase by binding to the enzyme's active site. This prevents the transfer of myristic acid to the N-terminal glycine of proteins, which is necessary for their proper localization and function within cells. The inhibition of N-myristoyltransferase by N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have antiviral, anticancer, and immunosuppressive effects.
Biochemical and Physiological Effects
N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have several biochemical and physiological effects. It inhibits the myristoylation of proteins, which can affect their function and localization within cells. This can lead to changes in signal transduction, viral replication, and immune evasion. N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to have antiviral, anticancer, and immunosuppressive effects, which are likely due to its inhibition of N-myristoyltransferase.
Avantages Et Limitations Des Expériences En Laboratoire
N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a potent and specific inhibitor of N-myristoyltransferase, which makes it a useful tool for studying the role of myristoylation in different cellular processes. N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to using N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments. It is a small molecule inhibitor, which means that it may not be effective against all myristoylated proteins. In addition, N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide may have off-target effects on other enzymes, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for research on N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of more potent and specific inhibitors of N-myristoyltransferase. This could help to further elucidate the role of myristoylation in different cellular processes and could lead to the development of new therapeutics for diseases such as cancer and viral infections. Another area of interest is the identification of novel myristoylated proteins and the study of their function and localization within cells. This could provide new insights into the role of myristoylation in different cellular processes and could lead to the discovery of new targets for drug development.
Méthodes De Synthèse
N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized through a multistep process involving the condensation of 4-methylbenzenesulfonyl chloride and glycine methyl ester to form N-(4-methylphenyl)-N-(methoxycarbonyl)glycine methyl ester. The resulting intermediate is then treated with thionyl chloride to remove the methyl ester group and form N-(4-methylphenyl)-N-(phenylsulfonyl)glycine. Finally, this compound is treated with ammonia to form N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide.
Applications De Recherche Scientifique
N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been used extensively in scientific research as an inhibitor of N-myristoyltransferase. It has been shown to inhibit the myristoylation of several proteins, including Src, Nef, and Gag, which are important in signal transduction, viral replication, and immune evasion. N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has also been used to study the role of myristoylation in cancer, as several oncogenic proteins are myristoylated.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-4-methylanilino]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-12-7-9-13(10-8-12)17(11-15(16)18)21(19,20)14-5-3-2-4-6-14/h2-10H,11H2,1H3,(H2,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQKNUMVASZWFEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC(=O)N)S(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-{4-[2-(4-chloro-3-methylphenoxy)ethoxy]-3-ethoxybenzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5156840.png)
![4-[4-(2,6-difluorobenzyl)-1-piperazinyl]-2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5156856.png)



![3-{1-[(1R*,2R*,4R*)-bicyclo[2.2.1]hept-5-en-2-ylcarbonyl]-4-piperidinyl}-N-(3-chloro-4-fluorophenyl)propanamide](/img/structure/B5156883.png)
![2-{4-[(2-chlorophenoxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5156890.png)
![1-(4-benzyl-1-piperazinyl)-3-[(3,3,5-trimethylcyclohexyl)oxy]-2-propanol dihydrochloride](/img/structure/B5156894.png)



![3-methyl-1-(4-phenyl-1,3-thiazol-2-yl)-1H-pyrazole-4,5-dione 4-[(2-methylphenyl)hydrazone]](/img/structure/B5156939.png)
![2-methoxy-N-{3-[(4-nitrophenyl)amino]propyl}benzamide](/img/structure/B5156947.png)
![2-({[(4-methylphenyl)sulfonyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5156955.png)